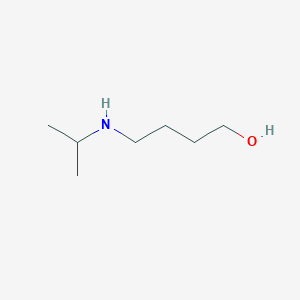

4-(Isopropylamino)butanol

説明

Overview of Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. wikipedia.org Their bifunctionality makes them highly versatile and valuable in organic synthesis and medicinal chemistry. wikipedia.orgscbt.com They serve as key intermediates for creating complex molecules, including a wide range of pharmaceuticals and biologically active compounds. wikipedia.orgnih.gov

In organic synthesis, amino alcohols are used as chiral auxiliaries and scaffolds, where their stereochemistry can be used to control the formation of new stereocenters. nih.gov They participate in numerous chemical reactions such as nucleophilic substitutions, reductions, and cyclizations. scbt.com The synthesis of amino alcohols can be achieved through various methods, including the reduction of amino acids or the ring-opening of epoxides with amines. wikipedia.orgorganic-chemistry.org

The amino alcohol moiety is a structural feature found in many active pharmaceutical ingredients (APIs), including beta-blockers like propranolol (B1214883) and pindolol. wikipedia.org Their ability to form both hydrogen bonds and ionic interactions makes them suitable for binding to biological targets such as enzymes and receptors. Furthermore, their properties are utilized in the development of polymers and surfactants. scbt.com

Significance of the Butanol Backbone and Isopropylamino Moiety

The chemical structure of 4-(Isopropylamino)butanol, featuring a butanol backbone and an isopropylamino group, confers specific properties that define its reactivity and utility.

The butanol backbone is a four-carbon alkyl chain (C4) with a hydroxyl group at one end. chemicals.co.uk This structure provides a degree of lipophilicity and structural flexibility. The primary alcohol group can be oxidized to form aldehydes or carboxylic acids, or undergo substitution reactions. The length of the carbon chain influences the compound's physical properties, such as its boiling point and solubility. The butanol structure is found in various industrial solvents and chemical intermediates. deascal.comnih.gov

The isopropylamino moiety consists of an amine group attached to an isopropyl group. Isopropylamine (B41738) itself is a valuable intermediate in the synthesis of numerous products, including pharmaceuticals and agrochemicals. marketresearchfuture.comwikipedia.org The presence of the bulky isopropyl group attached to the nitrogen atom influences the steric environment around the amine, which can affect its reactivity and binding characteristics. The amine group imparts basic properties to the molecule, allowing it to react with acids. wikipedia.orgchemicalbook.com This moiety is a key component in several pharmaceutical compounds, where it can interact with biological targets. marketresearchfuture.com

Historical Context of this compound Research

Research interest in this compound can be traced back to its synthesis and potential as a chemical intermediate. An early preparation method was disclosed in a 1961 article in the Journal of Organic Chemistry. google.com This method involved reacting succinic anhydride (B1165640) with isopropylamine to produce 3-isopropyl carbamoyl (B1232498) propionic acid, which was then reduced using lithium aluminum hydride to yield this compound. google.com

The compound gained significant attention as a key raw material in the synthesis of the drug Selexipag, which is used for treating pulmonary hypertension. google.comchemicalbook.com A 2002 patent described a four-step reaction using this compound to prepare this pharmaceutical agent. google.com Over the years, alternative and more efficient synthesis methods have been developed to overcome the challenges of expensive or hazardous reagents like lithium aluminum hydride. google.com For instance, a method starting from tetrahydrofuran (B95107) and a hydrogen bromide solution in acetic acid has been patented, aiming for a process that is more economical, environmentally friendly, and suitable for industrial-scale production with high purity and yield. google.comwipo.int Another synthetic route involves the reductive amination of 4-amino-1-butanol (B41920) with acetone (B3395972) in the presence of a palladium catalyst. chemicalbook.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound remains heavily focused on its role as a crucial intermediate in pharmaceutical manufacturing, particularly for the synthesis of Selexipag. google.comchemicalbook.com Efforts continue to optimize its production, focusing on developing cost-effective and sustainable synthetic routes that provide high yields and purity suitable for industrial applications. google.comwipo.int

Beyond its established role in medicinal chemistry, this compound has been identified in studies exploring new solvents for industrial applications, such as carbon dioxide (CO2) capture. researchgate.netresearchgate.net Research into novel amine solutions for capturing CO2 from flue gas is an active area, and the properties of amino alcohols like this compound make them candidates for such investigations. researchgate.netresearchgate.net These studies often compare the performance of new amines against established solvents like monoethanolamine (MEA). researchgate.net

Future research will likely continue along these two main trajectories. In pharmaceuticals, the focus will be on refining synthesis and exploring its potential as a building block for other novel therapeutic agents. In industrial chemistry, further investigation into its physical and chemical properties may lead to new applications, including its use in advanced solvent systems for gas treatment or other chemical processes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 42042-71-7 | chemicalbook.combiosynth.comnih.gov |

| Molecular Formula | C₇H₁₇NO | biosynth.comnih.govcymitquimica.com |

| Molecular Weight | 131.22 g/mol | biosynth.comnih.gov |

| Appearance | Colorless to Almost colorless clear liquid | chemicalbook.comcymitquimica.com |

| Boiling Point | 85 °C at 1 mmHg | chemicalbook.com |

| Density | 0.889 g/cm³ | chemicalbook.com |

| IUPAC Name | 4-(propan-2-ylamino)butan-1-ol | nih.gov |

| SMILES | CC(C)NCCCCO | biosynth.comcymitquimica.com |

Table 2: Spectroscopic Data for this compound

| Type | Data | Source(s) |

|---|---|---|

| ¹H-NMR | (400 MHz, CDCl₃) δ: 3.51 (t, J=5.2 Hz, 2H), 2.76 (m, 1H), 2.58 (t, J=5.6 Hz, 2H), 1.62 (m, 2H), 1.55 (m, 2H), 1.02 (d, J=6.4 Hz, 6H) | google.com |

| FTIR | Instrument: Bruker Tensor 27 FT-IR, Technique: Neat | nih.gov |

| ATR-IR | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(propan-2-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2)8-5-3-4-6-9/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLWOCGPIGUXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513753 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42042-71-7 | |

| Record name | 4-[(Propan-2-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylamino)butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Isopropylamino Butanol

Early Synthetic Approaches and Their Limitations

Initial methods for preparing 4-(isopropylamino)butanol were characterized by the use of hazardous reagents, low yields, and conditions that were not amenable to large-scale production.

Reduction of Carboxylic Acid Derivatives (e.g., 3-isopropylcarbamoylpropionic acid with LiAlH₄)

One of the earliest documented syntheses involved a two-step process. The first step is the condensation of succinic anhydride (B1165640) with isopropylamine (B41738) to form 3-isopropylcarbamoylpropionic acid. Subsequently, this carboxylic acid derivative is reduced using lithium aluminum hydride (LiAlH₄) to yield this compound.

High-Pressure Catalytic Hydrogenation (e.g., 4-aminobutanol with acetone (B3395972) over PtO₂)

An alternative early approach involved the reductive amination of 4-aminobutanol with acetone. This reaction is followed by catalytic hydrogenation under high pressure (2–3 atmospheres) using platinum oxide (PtO₂) as a catalyst. google.com The reaction proceeds over an extended period, often up to 48 hours, to achieve moderate yields of 65–70%.

While this method avoids the use of the hazardous LiAlH₄, it has its own set of limitations. The primary drawbacks are the high cost of the platinum oxide catalyst and the need for specialized high-pressure hydrogenation equipment. google.com These factors, combined with the long reaction times, render this method unsuitable for cost-effective, large-scale industrial production. google.com

Modern and Industrially Scalable Synthetic Routes

To overcome the limitations of early methods, a more efficient and economical three-step process has been developed. This modern route utilizes readily available and inexpensive starting materials, features mild reaction conditions, and is suitable for industrial production, yielding a product with high purity and yield. google.comwipo.int

Three-Step Process from Tetrahydrofuran (B95107) and Hydrogen Bromide.google.comwipo.int

This synthetic pathway begins with the ring-opening of tetrahydrofuran (THF) and proceeds through a novel intermediate to the final product. google.com

The first step involves the acid-catalyzed ring-opening of tetrahydrofuran. THF is treated with a solution of hydrogen bromide in acetic acid. This reaction produces 4-bromo-1-acetoxybutane. The use of inexpensive starting materials like THF and a hydrogen bromide/acetic acid solution contributes to the cost-effectiveness of this route. google.com The reaction is typically carried out at a controlled temperature to ensure optimal conversion and minimize side reactions.

The 4-bromo-1-acetoxybutane intermediate then undergoes a nucleophilic substitution reaction with isopropylamine. This step forms the novel intermediate, 4-isopropylamino-1-acetoxybutane. google.com The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). google.com To drive the reaction to completion, a base like triethylamine (B128534) is often added to scavenge the hydrogen bromide that is formed as a byproduct.

An example of the reaction conditions involves reacting 39 g of 4-bromo-1-acetoxybutane with 23 g of isopropylamine in 200 mL of dichloromethane, which can yield approximately 88% of the desired product. Another variation uses ethyl acetate as the solvent, where 39 g of 4-bromo-1-acetoxybutane is reacted with 115 g of isopropylamine, resulting in an 87% molar yield of 4-isopropylamino-1-acetoxybutane. google.com The final step to obtain this compound is the hydrolysis of the acetoxy group. google.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Early Synthetic Routes | Modern Industrial Route |

|---|---|---|

| Starting Materials | Succinic anhydride, isopropylamine, 4-aminobutanol, acetone | Tetrahydrofuran, hydrogen bromide, acetic acid, isopropylamine |

| Key Reagents | LiAlH₄, PtO₂ | Triethylamine |

| Reaction Conditions | High pressure (for hydrogenation), strictly anhydrous | Mild, ambient pressure |

| Yield | Low to moderate (~50-70%) | High (e.g., 87-88% for amination step) google.com |

| Safety Concerns | Pyrophoric LiAlH₄, high-pressure equipment google.com | Reduced hazards with less reactive reagents |

| Cost-Effectiveness | Low, due to expensive reagents and low yields google.com | High, due to inexpensive starting materials and high yields google.com |

| Industrial Scalability | Limited | High |

Hydrolysis of 4-Isopropylamino-1-acetoxybutane

The final step in a prominent synthetic route to this compound is the hydrolysis of the intermediate, 4-isopropylamino-1-acetoxybutane. google.comwipo.int This conversion is typically achieved under alkaline conditions, which are favored over acidic hydrolysis due to faster reaction kinetics and a more straightforward workup process.

The reaction involves cleaving the acetoxy group using a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.com The solvent system for this step is often a mixture of a C1-4 alcohol, like ethanol (B145695) or methanol, and water. google.com This choice of solvent enhances the solubility of the intermediates. The hydrolysis is generally conducted at a controlled temperature ranging from 0°C to 30°C. google.com This temperature range is effective in preventing thermal degradation of the product while ensuring a complete reaction. Following the reaction, purification techniques such as distillation under vacuum can yield this compound with high purity, often exceeding 99.5% as determined by gas chromatography. google.com

A patent for this method provides a specific example where 34 g of 4-isopropylamino-1-acetoxyl butane (B89635) is mixed with 200 mL of ethanol. A solution of 16 g of sodium hydroxide in 20 mL of water is added dropwise while maintaining a temperature of 0°C. The mixture is then stirred at 30°C for two hours to complete the reaction, resulting in a molar yield of 95% and a GC purity of 99.5%. google.com

Reductive Amination of 4-Amino-1-butanol (B41920) with Acetone using Pd/C Catalyst

An alternative and efficient method for synthesizing this compound is through the direct reductive amination of 4-Amino-1-butanol with acetone. googleapis.com This process is advantageous as it is a one-pot reaction. A notable process involves using Palladium on carbon (Pd/C) as the catalyst. googleapis.com

In a typical procedure, 4-amino-1-butanol is dissolved in a solvent mixture of acetone and an alcohol like ethanol. googleapis.com A 10% Pd/C catalyst is added to this solution, and the mixture undergoes hydrogenation. googleapis.com The reaction is carried out under a hydrogen pressure of approximately 10 kg for a duration of 4 to 5 hours. googleapis.com After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated to obtain the desired product, this compound, as a colorless oily substance in quantitative yield. googleapis.com This method is considered safe for large-scale production and is cost-effective due to the use of Pd/C instead of more expensive catalysts like platinum (IV) oxide (PtO₂). googleapis.comacs.org

Reaction Optimization and Critical Parameters in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring the economic viability and safety of the synthesis of this compound. Key parameters include solvent selection, temperature control, catalyst choice, and reactant molar ratios.

Solvent Selection and its Impact on Reaction Efficiency

The choice of solvent is critical at different stages of the synthesis of this compound and has a significant impact on reaction efficiency and byproduct formation.

For the synthesis pathway involving the hydrolysis of 4-isopropylamino-1-acetoxybutane, specific solvents are chosen for each step:

Amination Step: In the reaction between the brominated intermediate and isopropylamine, solvents such as dichloromethane or ethyl acetate are preferred. google.com These solvents help to minimize side reactions, particularly elimination reactions.

Hydrolysis Step: For the final hydrolysis step, a mixture of ethanol and water is effective. google.com This solvent system is selected to enhance the solubility of the acetoxy intermediate, thereby facilitating a smooth reaction.

For the reductive amination pathway:

Reductive Amination: A mixture of acetone and ethanol is commonly used. googleapis.com Acetone serves as both a reactant and a solvent, while ethanol provides a suitable medium for the catalytic hydrogenation. googleapis.com

Table 1: Solvent Selection in this compound Synthesis

| Synthetic Step | Recommended Solvent(s) | Purpose | Source(s) |

|---|---|---|---|

| Amination of 4-bromo-1-acetoxybutane | Dichloromethane, Ethyl Acetate | Minimize side reactions (e.g., elimination) | google.com |

| Hydrolysis of 4-isopropylamino-1-acetoxybutane | Ethanol-water mixtures | Enhance solubility of intermediates | google.com |

| Reductive Amination of 4-Amino-1-butanol | Acetone, Ethanol | Acetone acts as a reactant; Ethanol as a reaction medium | googleapis.com |

Temperature Control and Byproduct Formation

Precise temperature control is essential throughout the synthesis to maximize the yield of this compound and suppress the formation of unwanted byproducts.

In the multi-step synthesis starting from tetrahydrofuran, maintaining low temperatures (0–30°C) during the initial bromination and subsequent amination steps is critical. This control helps to prevent the formation of byproducts such as 1,4-dibromobutane. For the final hydrolysis step, conducting the reaction at ambient temperature (e.g., 0-30°C) is sufficient to drive the reaction to completion while preventing thermal degradation of the final product. google.com

In the reductive amination pathway, while specific temperature ranges are not always detailed, the reaction proceeds efficiently under pressure over several hours, implying controlled conditions are necessary to ensure the stability of the catalyst and the product. googleapis.com

Catalyst Selection and Reactivation Strategies

The choice of catalyst is a determining factor in the efficiency and cost-effectiveness of the synthesis, particularly in the reductive amination route.

Palladium on Carbon (Pd/C): For the reductive amination of 4-amino-1-butanol with acetone, 10% Pd/C is a preferred catalyst. googleapis.com It is highly effective and presents a more economical option compared to platinum-based catalysts. googleapis.com A significant advantage of Pd/C is its potential for reactivation and reuse over multiple cycles without a substantial loss in catalytic activity, making it ideal for industrial-scale production. googleapis.com

Platinum (IV) Oxide (PtO₂): An alternative, though more expensive, catalyst for the same reductive amination is platinum (IV) oxide (PtO₂). acs.org While effective, its high cost and the need for high-pressure equipment can make the process economically less viable for large-scale manufacturing.

Table 2: Comparison of Catalysts for Reductive Amination Synthesis of this compound

| Catalyst | Advantages | Disadvantages | Source(s) |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Cost-effective, Reusable, High activity | Requires hydrogen pressure | googleapis.com |

| Platinum (IV) Oxide (PtO₂) | Effective for hydrogenation | Expensive, Requires high-pressure equipment | acs.org |

Molar Ratios of Reactants and Conversion Efficiency

The stoichiometry of the reactants is a critical parameter that directly influences the conversion efficiency and the product profile. In the synthesis route involving the amination of 4-bromo-1-acetoxybutane with isopropylamine, a carefully controlled molar ratio is necessary.

Research indicates that a molar ratio of 1:1.2 of 4-bromo-1-acetoxybutane to isopropylamine is optimal for ensuring the complete conversion of the starting material. Using a significant excess of isopropylamine (e.g., more than 1.5 equivalents) is discouraged as it increases the risk of side reactions, such as the formation of dimerization byproducts. Precise control over these ratios is therefore essential for maximizing the yield of the desired 4-isopropylamino-1-acetoxybutane intermediate and, consequently, the final this compound product.

Purification Techniques for High Purity this compound

The attainment of high-purity this compound, often with a gas chromatographic purity of 99.5% or higher, is crucial for its use in pharmaceutical synthesis, such as in the preparation of the pulmonary hypertension drug, selexipag. google.com Various methods are employed to purify the final product and its intermediates.

Following the hydrolysis of the intermediate 4-isopropylamino-1-acetoxyl butane, standard separation and purification techniques are utilized. These include:

Distillation: Vacuum distillation is a common method for purifying the final product. For instance, after concentrating the reaction mixture and performing an extraction, the residue can be distilled under a vacuum of 1 mmHg at a temperature of 83 to 85°C to collect the purified this compound. google.com

Extraction: Liquid-liquid extraction is employed to separate the product from the reaction mixture. A typical procedure involves adding dichloromethane and water to the residue after concentration, followed by separation of the organic phase. google.com

Filtration and Concentration: These are standard procedures used to isolate the product after precipitation or to remove solid impurities. google.com

Recrystallization: The intermediate, 4-isopropylamino-1-acetoxyl butane, can be purified by recrystallization from a solvent like ethyl acetate. google.com

Column Chromatography: For certain purification needs, column chromatography with a suitable mobile phase can be employed to achieve high purity.

A specific patent highlights a method where after hydrolysis, the product is separated and purified by conventional methods such as filtration, concentration, extraction, or distillation, achieving a gas chromatographic purity of ≥99.5%. google.com

Table 1: Purification Parameters

| Parameter | Value/Method | Source |

|---|---|---|

| Purity Achieved (GC) | ≥99.5% | google.com |

| Distillation Conditions | 83-85°C at 1 mmHg | google.com |

| Intermediate Purification | Recrystallization | google.com |

| Separation Techniques | Filtration, Concentration, Extraction | google.com |

Environmental and Economic Considerations in Manufacturing

The industrial production of this compound necessitates a strong focus on environmental sustainability and economic viability. Modern synthetic routes are designed to be not only efficient in yield and purity but also "economical and environment-friendly." google.comwipo.int

Waste Minimization Strategies

A key aspect of green chemistry in the synthesis of this compound is the minimization of waste. This is achieved through several strategies:

Solvent Recycling: A significant advancement in the synthesis involves the recovery and reuse of solvents. For example, in the production of the intermediate 4-bromo-1-acetoxyl butane from tetrahydrofuran and a hydrogen bromide/acetic acid solution, the excess tetrahydrofuran and acetic acid are recovered through vacuum distillation. google.com This not only reduces waste but also lowers raw material costs.

Atom Economy: The chosen synthetic pathway aims for high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. The method starting from tetrahydrofuran is noted for its efficiency and reduced production of waste. google.com

Avoiding Hazardous Reagents: Older methods for synthesizing this compound utilized reagents like lithium aluminum hydride (LiAlH₄). google.com This strong reducing agent is not only expensive but also poses significant safety risks and generates a large amount of aluminum-containing wastewater, complicating post-treatment and making it unsuitable for industrial production. google.com Modern methods avoid such hazardous materials, leading to a cleaner and safer process.

Cost Reduction through Starting Material Selection

The economic feasibility of manufacturing this compound is heavily influenced by the cost of starting materials. A patented method emphasizes the use of "cheap and readily available" starting materials to produce the target product at a low cost. google.comwipo.int

A significant cost reduction is achieved by using tetrahydrofuran (THF) and an acetic acid solution of hydrogen bromide as starting materials. google.com This approach is reported to be substantially more cost-effective than routes that might begin with more expensive precursors like 4-aminobutanol. The cost efficiency of using THF is a key advantage for industrial-scale production.

Table 2: Starting Material Cost Comparison

| Starting Material | Relative Cost | Source |

|---|---|---|

| Tetrahydrofuran (THF) & HBr/Acetic Acid | 80% cheaper than 4-aminobutanol | |

| Lithium Aluminum Hydride (LiAlH₄) | Expensive | google.com |

Safety Aspects for Industrial Production

Ensuring the safety of industrial-scale chemical production is of utmost importance. The synthesis of this compound has evolved to incorporate safer practices and reaction conditions.

Mild Reaction Conditions: The preferred synthetic route operates under "mild reaction conditions," avoiding the need for special or high-pressure equipment. google.comwipo.int The reaction temperatures for the key steps are typically in the range of 0 to 30°C. google.com

Avoidance of Hazardous Reagents: As mentioned, the move away from pyrophoric and water-reactive reagents like LiAlH₄ significantly enhances operator safety. google.com The current methods utilize ambient pressure and non-pyrophoric reagents.

GHS Classification: this compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation. nih.gov Therefore, appropriate personal protective equipment (PPE), such as protective gloves and eye protection, must be worn.

Handling and Storage: It is a flammable liquid, necessitating storage away from heat, sparks, open flames, and hot surfaces. tcichemicals.com The container should be kept tightly closed in a well-ventilated place. tcichemicals.com Precautionary measures against static discharge are also required. tcichemicals.com

By focusing on these environmental, economic, and safety considerations, the industrial manufacturing of this compound can be conducted in a responsible and sustainable manner.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-isopropylamino-1-acetoxyl butane |

| Selexipag |

| Dichloromethane |

| Ethyl acetate |

| 4-bromo-1-acetoxyl butane |

| Tetrahydrofuran |

| Hydrogen bromide |

| Acetic acid |

| 4-aminobutanol |

Chemical Reactivity and Derivatization of 4 Isopropylamino Butanol

Types of Chemical Transformations

The primary alcohol and secondary amine groups in 4-(isopropylamino)butanol enable several key types of chemical reactions, including oxidation, reduction, and substitution. These transformations allow for the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Primary Alcohol Group

The primary alcohol group of this compound can be oxidized to yield aldehydes or carboxylic acids. The specific product depends on the choice of oxidizing agent and the reaction conditions employed. This transformation is a fundamental step in creating more complex molecules.

Reduction Reactions to Form Secondary Amines or Other Derivatives

While the alcohol group is already in a reduced state, the secondary amine can be involved in reductive amination processes. For instance, reacting 4-aminobutanol with acetone (B3395972) and a reducing agent can form this compound.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the primary alcohol is a poor leaving group. However, it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution reactions. This allows for the introduction of various other functional groups at this position. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively. youtube.com These reactions typically proceed via an SN2 mechanism for primary alcohols. youtube.com

Common Reagents and Reaction Conditions for Derivatization

A variety of reagents and conditions are utilized to achieve the desired derivatization of this compound.

| Transformation | Reagent(s) | Conditions | Product Type |

| Oxidation | Chromium trioxide, Potassium permanganate | Varies | Aldehyde, Carboxylic Acid |

| Reduction of precursor | Lithium aluminum hydride (LiAlH₄) | Varies | This compound |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Varies | Alkyl halide |

| Reductive Amination of Precursor | Acetone, Palladium on carbon (Pd/C), Hydrogen gas | Pressure (e.g., 10 kg) | This compound |

Synthesis of Key Derivatives and their Research Utility

The derivatization of this compound is crucial for the synthesis of various compounds with significant research interest, particularly in the pharmaceutical field.

Formation of Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound leads to the formation of the corresponding aldehyde, 4-(isopropylamino)butanal, or the carboxylic acid, 4-(isopropylamino)butanoic acid. The synthesis of related aldehydes, such as 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal, has been achieved from 4-chloro-1-butanol (B43188) through a three-step process involving oxidation, acetalization, and aminolysis. google.com In this process, sodium hypochlorite (B82951) is used as the oxidant in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO). google.com The resulting aldehyde can then be further processed. The formation of carboxylic acids from appropriate alkenyl halides can be achieved through conversion to a nitrile followed by hydrolysis. nowgongcollege.edu.in These aldehyde and carboxylic acid derivatives are valuable intermediates in the synthesis of more complex molecules.

Applications of 4 Isopropylamino Butanol in Advanced Materials and Chemical Processes

Role as an Intermediate in Complex Organic Molecule Synthesis

4-(Isopropylamino)butanol serves as a crucial building block in the synthesis of complex organic molecules. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations. This makes it an important intermediate in the pharmaceutical industry and for the production of specialty chemicals. myskinrecipes.com

One of the notable applications of this compound is in the synthesis of Selexipag, a drug used for the treatment of pulmonary arterial hypertension. googleapis.comgoogleapis.com The synthesis involves the reaction of 2-chloro-5,6-diphenylpyrazine with this compound to form 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol, a key intermediate. googleapis.comgoogleapis.com This process highlights the compound's utility in constructing intricate molecular architectures required for pharmacologically active substances. googleapis.com Various synthetic routes to this compound itself have been developed, starting from materials like succinic anhydride (B1165640) and isopropylamine (B41738), or more cost-effective and environmentally friendly methods using tetrahydrofuran (B95107) and hydrogen bromide in acetic acid. google.com

The versatility of this compound is further demonstrated by its participation in various chemical reactions, including oxidation of the alcohol group to form aldehydes or carboxylic acids, and substitution of the hydroxyl group. These reactions open up pathways to a wide range of derivatives with potential applications in different areas of chemical research and development.

Applications in CO2 Capture Technologies

The growing concern over greenhouse gas emissions has spurred research into efficient carbon dioxide (CO2) capture technologies. Alkanolamines are widely used for this purpose, and this compound has emerged as a promising candidate due to its unique absorption characteristics.

This compound as a Promising CO2 Absorbent

This compound, also referred to as IPAB in some literature, is recognized for its potential as a CO2 absorbent with high loading capacity and low regeneration energy. researchgate.net Its structural design, featuring a sterically hindered secondary amine, plays a crucial role in its CO2 capture performance. researchgate.net This steric hindrance influences the stability of the carbamate (B1207046) formed upon reaction with CO2, leading to a more favorable equilibrium for CO2 absorption. researchgate.net

Studies have shown that aqueous solutions of amino alcohols derived from 4-amino-2-butanol, including 4-isopropylamino-2-butanol, exhibit high CO2 absorption capacity. google.com The strategic placement of the hydroxyl and amino groups within the molecule is a key factor contributing to this high capacity. google.com

Comparison of CO2 Absorption Capacity with Conventional Amines (e.g., MEA, AMP)

Research consistently demonstrates that this compound and its structural isomers exhibit a higher CO2 absorption capacity compared to conventional amines like monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.netgoogle.com For instance, 4-isopropylamino-2-butanol has a greater capacity for CO2 than MEA because the reaction predominantly forms bicarbonate rather than a stable carbamate. researchgate.net

The table below presents a comparison of the CO2 loading capacity of this compound (referred to as IPAB) and other amines.

| Amine | CO2 Loading (mol CO2/mol amine) | Reference |

| 4-isopropylamino-2-butanol (IPAB) | > MEA | researchgate.net |

| 4-isopropylamino-2-butanol | Higher than MEA | google.com |

| 2-(isopropylamino)ethanol (IPAE) | 0.66 - 0.93 | researchgate.net |

| MEA | 0.58 | researchgate.net |

This enhanced capacity is attributed to the steric hindrance around the nitrogen atom, which destabilizes the carbamate and shifts the reaction equilibrium towards bicarbonate formation, allowing for a theoretical 1:1 molar absorption ratio of CO2 to amine, whereas MEA is limited to a 0.5:1 ratio due to stable carbamate formation. frontiersin.orgdiva-portal.org

Cyclic Capacity and Energy Efficiency in CO2 Stripping

A crucial parameter for evaluating the economic viability of a CO2 absorbent is its cyclic capacity and the energy required for regeneration (stripping). The cyclic capacity is the difference in CO2 loading between the absorption and desorption stages. aidic.it Amino alcohols like 4-isopropylamino-2-butanol have demonstrated a higher cyclic capacity compared to MEA. google.com This higher cyclic capacity suggests a potential for reduced energy consumption during the regeneration process, making it an energetically more efficient solvent. google.comresearchgate.net

The higher CO2 absorption capacity of synthetic amino alcohols at elevated temperatures (e.g., 80°C) compared to MEA further underscores their advantage in terms of energy efficiency for amine regeneration. google.com

Ion Speciation Studies in CO2-H2O Systems using 13C NMR Spectroscopy

Understanding the chemical species present in the amine-CO2-water system is fundamental to elucidating the reaction mechanism and optimizing the absorption process. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the qualitative and quantitative analysis of ion speciation in these systems. researchgate.netresearchgate.netexeter.ac.uk

For 4-isopropylamino-2-butanol (IPAB), 13C NMR studies have been instrumental in confirming that the dominant species formed upon CO2 absorption is bicarbonate, with no significant observation of carbamate peaks at various CO2 loadings. researchgate.net This is a direct consequence of the steric hindrance provided by the isopropyl group, which makes the formation of a stable carbamate unfavorable. researchgate.net Calibration equations developed through NMR techniques allow for the precise quantification of free amine and protonated amine concentrations, providing valuable data for developing vapor-liquid equilibrium (VLE) models. researchgate.netresearchgate.net

Kinetic Studies of CO2 Absorption

The rate at which an amine absorbs CO2 is another critical factor for its practical application. Kinetic studies provide insights into the reaction speed and mechanism. The kinetics of CO2 absorption into aqueous solutions of amino alcohols are influenced by factors such as amine concentration and temperature. researchgate.net

For sterically hindered secondary amines like 4-isopropylamino-2-butanol, the reaction with CO2 has been investigated using techniques like the stopped-flow method. researchgate.net Studies have shown that the pseudo-first-order reaction rate constants increase with both amine concentration and temperature. researchgate.net The reaction mechanism for sterically hindered amines is often described by the termolecular or base-catalyzed hydration mechanisms. researchgate.net The kinetic performance of these amines, along with their high absorption capacity, makes them strong candidates for post-combustion CO2 capture. researchgate.net

Potential as a Chiral Auxiliary in Asymmetric Synthesis

This compound has been identified as a compound with potential applications as a chiral auxiliary in the field of asymmetric synthesis. guidechem.com Chiral auxiliaries are essential tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the biological activity and safety of a drug can be highly dependent on its stereochemistry. chemimpex.comlabscoop.com The demand for optically active compounds is also significant in the development of agricultural chemicals and functional materials. labscoop.com

The fundamental principle of a chiral auxiliary is to temporarily introduce a chiral element to an achiral substrate, thereby directing a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, having fulfilled its role of inducing asymmetry. The effectiveness of a chiral auxiliary is measured by the degree of stereoselectivity it imparts on a reaction, often expressed as diastereomeric excess (de) or enantiomeric excess (ee), and the ease with which it can be attached and subsequently cleaved from the substrate.

While specific research detailing the performance of this compound itself as a chiral auxiliary is not extensively documented in the provided results, the utility of structurally related amino alcohols is well-established. For instance, derivatives such as (S)-2-Isopropylamino-3-methyl-1-butanol are noted for their ability to act as chiral auxiliaries, enhancing their use in producing enantiomerically pure compounds. chemimpex.com The presence of both a hydroxyl (-OH) and a secondary amino (-NH) group in this compound provides two potential points for attachment to a substrate or for coordination with a metal center in a catalyst complex.

The general approach involves converting the amino alcohol into a chiral ligand or a chiral base. For example, chiral lithium amides, derived from amino alcohols, can function as both a strong base and a chiral auxiliary in reactions like the enantioselective alkylation of carboxylic acids. lookchem.com In such a case, the lithium amide deprotonates the substrate to form a chiral enolate, and the chirality of the amide ligand directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

The development of new chiral auxiliaries from readily available starting materials like amino alcohols is a continuous effort in synthetic chemistry to achieve higher yields and optical purity. labscoop.com Methods for creating effective chiral ligands often involve the reaction of compounds like chiral β-amino alcohols with polycarboxylic acids or their esters to synthesize polyoxazoline ligands, which have shown good catalytic activities and high enantioselectivities in various asymmetric reactions. beilstein-journals.org

Use as a Corrosion Inhibitor in Industrial Applications

Amino alcohols, a class of compounds to which this compound belongs, are recognized for their efficacy as corrosion inhibitors in various industrial settings. d-nb.info These compounds are particularly valuable in protecting metallic infrastructure and equipment in industries such as marine, automotive, wastewater treatment, and power generation. rimpro-india.com The primary function of a corrosion inhibitor is to decrease the rate of corrosion when added in a small concentration to an environment. rimpro-india.com

The mechanism by which amino alcohol corrosion inhibitors function is multifaceted. They are known to control corrosion by interfering with the cathodic reaction, specifically by blocking the sites where oxygen is reduced to hydroxyl ions. mdpi.comscirp.org Another crucial aspect of their inhibitory action is their ability to adsorb onto the metal surface. Through this adsorption, they can displace corrosive species like chloride ions and form a durable, passive film that protects the metal from the aggressive environment. mdpi.comscirp.org This protective film is formed by a complex interaction between the amino alcohol inhibitor, the metal surface, and other components in the environment, such as cement materials in the case of reinforced concrete. scirp.org

Research on various amino alcohols has demonstrated their effectiveness. For example, studies on β-amino-alcohols like 1-diethylamino-propan-2-ol (EAP) and 1,3-bis-diethylamino-propan-2-ol (DEAP) have shown that they act as anodic inhibitors for brass, effectively retarding its dissolution. osti.govscribd.com The performance of these inhibitors is linked to their molecular structure, including the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which influence their ability to donate electrons and interact with the metal surface. osti.govscribd.com

In the context of reinforced concrete, amino alcohol inhibitors have shown superior anti-corrosion properties compared to traditional inhibitors like lithium nitrite (B80452) at the same molar ratio. mdpi.com They have been found to offer protection against rebar corrosion even in saline environments. scirp.org The effectiveness of an amino alcohol inhibitor, such as dimethyl ethanolamine (B43304) (DMEA), has been quantified in studies comparing it with other types of inhibitors.

Table 1: Comparative Performance of Amino Alcohol Inhibitor (DMEA) vs. Lithium Nitrite Inhibitor Data derived from a study on reinforcing steel in solution. mdpi.com

| Inhibitor Type | Molar Ratio (Inhibitor/[Cl⁻]) | Corrosion State |

| Amino Alcohol (DMEA) | 0 | Corrosion |

| 0.3 | No Corrosion | |

| 0.6 | No Corrosion | |

| 1.0 | No Corrosion | |

| 1.2 | No Corrosion | |

| Lithium Nitrite | 0 | Corrosion |

| 0.3 | Corrosion | |

| 0.6 | No Corrosion | |

| 1.0 | No Corrosion | |

| 1.2 | No Corrosion |

Furthermore, in the formulation of metalworking fluids, amino alcohols are used as alkaline additives to neutralize acidic corrosion inhibitors. d-nb.info While traditional amino alcohols like triethanolamine (B1662121) (TEA) are effective, concerns about metal leaching have led to the investigation of alternatives. d-nb.info The selection of an appropriate amino alcohol inhibitor often depends on a balance of performance, environmental considerations, and compatibility with the specific industrial process. d-nb.info Given its structure as a primary alcohol and a secondary amine, this compound is expected to exhibit similar corrosion-inhibiting properties by adsorbing onto metal surfaces and forming a protective barrier.

Biological and Biomedical Research Applications of 4 Isopropylamino Butanol

Role in Enzyme Mechanisms and Protein Interactions Studies

The bifunctional nature of 4-(Isopropylamino)butanol, possessing both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (amino group), makes it a valuable tool for investigating enzyme mechanisms and protein interactions. guidechem.com The amine group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, while the hydroxyl group can act as a nucleophile in substitution reactions. This allows researchers to probe the active sites of enzymes and the binding pockets of proteins, helping to elucidate their structure-function relationships. While specific detailed studies on its direct use in enzyme mechanism elucidation are not extensively documented in the provided results, its structural analogues are known to be used for such purposes, suggesting a similar potential for this compound.

Investigation for Potential Therapeutic Applications

This compound itself has been investigated for potential therapeutic applications due to its unique chemical properties. It has been noted to exhibit beta-adrenergic blocking activity, which is a key mechanism in the treatment of various cardiovascular diseases. guidechem.com The presence of the isopropylamino group is a common feature in many beta-blocker drugs. mlsu.ac.in Further research is needed to fully understand its therapeutic potential as a standalone agent.

Precursor in Pharmaceutical Synthesis

One of the most significant applications of this compound is its role as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. guidechem.commyskinrecipes.comgoogle.com Its chemical structure provides a versatile scaffold for the construction of more complex drug molecules.

Synthesis of Beta-Blockers and Antiarrhythmic Agents

This compound is a key precursor in the synthesis of beta-blockers and antiarrhythmic agents. guidechem.com The isopropylamino group is a critical pharmacophore for beta-adrenergic receptor antagonism. mlsu.ac.in The general structure-activity relationship (SAR) for many beta-blockers includes a secondary amine with a bulky substituent like an isopropyl group. mlsu.ac.in The butanol chain can be further modified to create various aryloxypropanolamine derivatives, which form the core structure of many beta-blocker drugs. For instance, the synthesis of drugs like propranolol (B1214883) involves the reaction of an aryloxy epoxide with isopropylamine (B41738), highlighting the importance of the isopropylamino moiety. sciforum.net

Synthesis of Pulmonary Hypertension Drugs (e.g., Selexipag)

A notable application of this compound is in the synthesis of Selexipag, a drug used for the treatment of pulmonary arterial hypertension. google.comgoogleapis.comgoogleapis.com In the synthesis of Selexipag, this compound is reacted with 2-chloro-5,6-diphenylpyrazine to form the key intermediate, 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. googleapis.compatsnap.com This intermediate is then further reacted to yield the final Selexipag molecule. googleapis.com Various synthetic routes have been developed to optimize the production of this crucial intermediate, emphasizing the importance of high-purity this compound for efficient drug manufacturing. google.comwipo.int

| Reactant 1 | Reactant 2 | Product | Drug Class | Reference |

| 2-chloro-5,6-diphenylpyrazine | This compound | 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol | Intermediate for Selexipag (Pulmonary Hypertension) | googleapis.compatsnap.com |

Synthesis of Antihypertensive Agents and Local Anesthetics

The versatility of this compound extends to the synthesis of other antihypertensive agents and local anesthetics. nih.govnih.gov While specific examples directly synthesizing these agents from this compound are not detailed in the provided search results, the structural motifs present in this compound are common in these classes of drugs. For example, the amino alcohol structure is a key feature of many local anesthetics. nih.gov The synthesis of various local anesthetics involves the reaction of an amine with a suitable aromatic precursor. nih.gov

Pharmacological Profile and Mechanistic Studies

The pharmacological profile of this compound is primarily associated with its beta-adrenergic blocking properties. guidechem.com The mechanism of action likely involves the competitive inhibition of catecholamines at beta-adrenergic receptors. mlsu.ac.in This action leads to a reduction in heart rate and blood pressure. However, detailed mechanistic studies specifically on this compound are limited in the provided information. Its primary role as a synthetic intermediate means that the pharmacological profiles of the final drug products, such as Selexipag and various beta-blockers, are more extensively studied. googleapis.com

Beta-Adrenergic Blocking Activity

This compound has been identified as possessing beta-adrenergic blocking activity. guidechem.com This property makes it a compound of interest for the development of treatments for cardiovascular diseases. guidechem.com Beta-adrenergic blocking agents, commonly known as beta-blockers, function by antagonizing the effects of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at beta-adrenergic receptors, which is a key mechanism in managing various heart-related conditions. efpia.eu

The structure of this compound is foundational to its role as a building block in the synthesis of more complex beta-blocker medications. guidechem.comtubitak.gov.tr Many established beta-blockers are aryloxypropanolamines, which share a structural similarity with this compound. unibas.it The isopropylamino group is a common feature in many non-selective beta-blockers. efpia.eunih.gov The compound serves as a key intermediate in creating these more elaborate pharmaceutical agents designed to exhibit specific beta-blocking effects. guidechem.com

| Finding | Description | Source |

|---|---|---|

| Identified Activity | The compound is recognized for exhibiting beta-adrenergic blocking activity. | guidechem.com |

| Therapeutic Relevance | Its beta-blocking properties make it useful in the research and development of treatments for cardiovascular diseases. | guidechem.com |

| Synthetic Intermediate | It is commonly used as an intermediate in the synthesis of various pharmaceutical drugs, including beta-blockers and antiarrhythmic agents. | guidechem.com |

Interaction with Specific Receptors or Enzymes

The therapeutic effects of this compound are believed to stem from its ability to interact with specific biological targets, such as receptors or enzymes. guidechem.com The amine group within its structure can participate in hydrogen bonding and other interactions with biological molecules. While detailed studies specifying its binding affinity or mechanism with particular receptors are not extensively documented in the provided literature, its classification as a beta-adrenergic blocker implies an interaction with beta-adrenergic receptors. guidechem.comnih.gov

The general mechanism for beta-blockers involves competitive antagonism at these receptors. unibas.itmlsu.ac.in For instance, research on analogous compounds shows that they bind to beta-1 and beta-2 adrenergic receptors, which are found in the heart and lungs, respectively. nih.gov The structural features of this compound, particularly the isopropylamino group, are crucial for this type of interaction. efpia.eu

Influence on Biological Systems

The presence of both a hydrophilic hydroxyl (-OH) group and a more hydrophobic isopropylamino group may influence the compound's behavior and interactions within biological systems. cymitquimica.com This dual nature can affect its solubility and distribution. cymitquimica.com Its primary influence on biological systems is related to its beta-adrenergic blocking activity, which is fundamental to the management of cardiovascular conditions like hypertension. guidechem.comefpia.eu

As a precursor in the synthesis of other beta-blockers, its role is critical. guidechem.com For example, structurally similar compounds are known to antagonize the effects of agonists like isoprenaline, leading to measurable physiological changes such as a reduction in heart rate. nih.gov While specific in-vivo effects of this compound itself are not detailed, its utility as a synthetic intermediate indicates its foundational importance in developing drugs that modulate the sympathetic nervous system. guidechem.com

| Property | Detail | Source |

|---|---|---|

| Chemical Formula | C7H17NO | guidechem.com |

| CAS Number | 42042-71-7 | guidechem.com |

| Appearance | Colorless to almost colorless clear liquid. | guidechem.com |

| Primary Biological Activity | Beta-Adrenergic Blocking Agent. | guidechem.com |

| Key Application | Intermediate in the synthesis of pharmaceuticals, particularly beta-blockers. | guidechem.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Isopropylamino and Hydroxyl Functional Groups on Biological Activity

The biological activity of 4-(Isopropylamino)butanol and related compounds is significantly dictated by its two primary functional groups: the secondary isopropylamino group and the terminal hydroxyl group. These groups are crucial for molecular recognition and interaction with biological targets, particularly adrenergic receptors.

The hydroxyl group is another cornerstone of biological activity for this class of compounds. It is essential for forming key hydrogen bonds with the target receptor. hawaii.edumdpi.com Molecular models of beta-blockers like propranolol (B1214883) suggest that the hydroxyl group, along with the protonated amino group, forms hydrogen bonds with specific amino acid residues, such as Asp113 of the β-receptor. mdpi.com This three-point binding model, involving the aromatic ring, the amino group, and the hydroxyl group, is crucial for effective receptor interaction. mdpi.com The absence or modification of this hydroxyl group often leads to a significant reduction or complete loss of activity. oup.com

Structural Modifications and their Influence on Target Interaction

Modifying the basic scaffold of this compound has been a key strategy to probe and enhance its interaction with various biological targets. These modifications provide insight into the spatial and electronic requirements of the binding site.

Common structural modifications include:

Alteration of the N-Alkyl Substituent: Replacing the isopropyl group with other substituents has a profound impact on activity. For instance, in a series of oxime ether derivatives, substitution with a tert-butyl group led to a loss of β1-adrenergic antagonist activity. mdpi.com The size and lipophilicity of the group attached to the nitrogen atom are critical; activity has been observed to increase with the elongation of the alkyl chain up to a certain point, after which larger groups like n-butyl cause a decrease in activity. researchgate.net

Modification of the Carbon Backbone: Extending the side chain by a carbon atom or replacing the ether oxygen (in related aryloxypropanolamines) with a methylene, sulfur, or nitrogen atom generally results in a partial or complete loss of activity. oup.com This highlights the precise spatial arrangement required for optimal receptor fit.

| Structural Modification | Example Context | Observed Influence on Target Interaction/Activity | Reference |

|---|---|---|---|

| Replacement of Isopropyl with tert-Butyl | Oxime ether derivatives | Loss of β1-adrenergic antagonist activity | mdpi.com |

| Elongation of N-alkyl chain | Oxime ether derivatives | Activity increases up to propyl, then decreases with n-butyl | researchgate.net |

| Extension of propanolamine (B44665) side chain | General β-blocker SAR | Partial or complete loss of activity | oup.com |

| Replacement of ether oxygen with S or CH₂ | General β-blocker SAR | Marked reduction in activity | oup.com |

| Attachment to a pyrazine (B50134) ring system | Synthesis of Selexipag | Creates a potent IP prostacyclin receptor agonist | acs.orggoogle.com |

Computational Modeling and Molecular Dynamics Simulations in Design

Modern drug design heavily relies on computational methods to predict and analyze the interactions between a ligand and its target protein. These in silico techniques provide valuable insights that guide the synthesis and testing of new compounds, saving time and resources. nih.gov

Molecular Docking studies are used to predict the preferred binding orientation of a molecule to its target. For derivatives of this compound, docking can reveal how the isopropylamino and hydroxyl groups fit into the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts. rsc.orgacs.org For example, docking studies on β-blockers have helped to visualize their binding to SARS-CoV-2 Mpro, with the hydroxyl group often forming crucial hydrogen bonds. rsc.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-receptor complex over time. nih.gov MD simulations, which can be run for nanoseconds, analyze the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. rsc.orgnih.gov These simulations can highlight the stability of hydrogen bonds and the role of specific residues in anchoring the ligand within the active site. rsc.org For amino-hydroxyl compounds, force fields like OPLS-AA are selected to accurately model the interactions during MD simulations.

These computational approaches allow researchers to:

Screen virtual libraries of compounds before undertaking costly synthesis. nih.gov

Predict the binding affinity and selectivity of novel derivatives. nih.gov

Understand the structural basis for the activity of existing compounds. acs.org

Identify regions of the molecule that can be modified to improve target interaction. scholaris.ca

Rational Molecular Design for Specific Applications

Rational molecular design utilizes the knowledge gained from SAR studies and computational modeling to create new molecules with specific, predetermined properties. nih.gov this compound serves as a valuable building block in this process for various applications.

Cardiovascular Drugs: The structural motif of an amino alcohol is central to beta-blockers used for cardiovascular conditions. ualberta.caresearchgate.net this compound itself is a key starting material in the multi-step synthesis of Selexipag, a potent, selective, non-prostanoid IP prostacyclin receptor agonist used for pulmonary hypertension. acs.orggoogle.com The synthesis involves reacting this compound with a chloropyrazine derivative, demonstrating its utility as a scaffold to introduce the necessary side chain for this specific target. acs.org

Enzyme Inhibitors: The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzyme's natural substrate. nih.gov The amino alcohol structure can be incorporated into more complex molecules designed to target specific enzymes. For example, in the development of arginase inhibitors, various amino acid derivatives are explored. While not a direct example, the principles of varying alkyl chains and introducing boronic acid groups to mimic transition states are central to the rational design of such inhibitors. nih.govmdpi.com

Other Industrial Applications: Beyond pharmaceuticals, there is a demonstrated structure-performance relationship for amino alcohols in industrial processes. Derivatives of this compound have been specifically synthesized and evaluated as effective reagents for capturing carbon dioxide from gas streams, showcasing the versatility of this chemical scaffold. google.com

| Designed Compound/Class | Target Application | Role of this compound Scaffold | Reference |

|---|---|---|---|

| Selexipag | Pulmonary Hypertension (Cardiovascular) | Serves as the key raw material to form the side chain that interacts with the IP receptor. | acs.orggoogle.com |

| Amino 2-butanol (B46777) derivatives | CO₂ Capture | The amino alcohol structure is evaluated for its capacity to absorb CO₂. | google.com |

| Salicylic acid based inhibitors | Protein Tyrosine Phosphatase (PTP1B) Inhibitors | The general principle of combining functional groups (like an alcohol) with other moieties (a pTyr mimetic) to achieve potent and selective inhibition. | scholaris.ca |

Analytical Methodologies for 4 Isopropylamino Butanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(isopropylamino)butanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H-NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. A US patent provides detailed ¹H-NMR data for this compound, which is instrumental in confirming its structure. google.com The signals are observed at specific chemical shifts (δ) in parts per million (ppm). google.com

Interactive Data Table: ¹H-NMR Spectral Data for this compound in CDCl₃ google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.51 | triplet | 5.2 | 2H | -CH₂-OH |

| 2.76 | multiplet | - | 1H | -CH(CH₃)₂ |

| 2.58 | triplet | 5.6 | 2H | -NH-CH₂- |

| 1.62 | multiplet | - | 2H | -NH-CH₂-CH₂- |

| 1.55 | multiplet | - | 2H | -CH₂-CH₂-OH |

| 1.02 | doublet | 6.4 | 6H | -CH(CH₃)₂ |

This data is based on a 400 MHz NMR instrument. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For this compound, GC separates it from other volatile impurities before it enters the mass spectrometer. nih.govnih.gov The mass spectrometer then bombards the molecule with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum shows a pattern of fragment ions that is unique to the compound's structure.

While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, GC-MS is used to confirm the purity of the compound, with reports indicating purities of up to 99.5% and 99.7%. google.com The technique is also used in the analysis of related compounds, where it helps in identifying byproducts and intermediates in synthesis reactions. osti.govresearchgate.net For instance, in the synthesis of a key intermediate, 4-isopropylamino-1-acetoxybutane, GC-MS was used to identify the molecular ion peak [M+H]⁺ at m/z 174.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR techniques have been applied to the analysis of this compound. nih.gov The spectra show absorption bands corresponding to the vibrations of specific chemical bonds. nih.gov

Key expected vibrational frequencies for this compound include:

O-H stretch: A broad band around 3350 cm⁻¹ indicating the presence of the hydroxyl group.

N-H stretch: A moderate band in the same region as the O-H stretch.

C-H stretch: Sharp bands just below 3000 cm⁻¹ for the alkyl groups.

C-N stretch: A band around 1200 cm⁻¹ corresponding to the carbon-nitrogen bond.

Publicly available data from Bio-Rad Laboratories, obtained using a Bruker Tensor 27 FT-IR instrument, confirms the use of both neat and ATR techniques for acquiring the IR spectrum of this compound. nih.gov ATR-FTIR is particularly useful as it allows for the direct analysis of liquid samples with minimal preparation. mt.comresearchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic Purity Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound by separating it from any impurities, starting materials, or byproducts.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a primary method for determining the purity of this compound. google.com Several sources report GC purity values for commercially available or synthesized batches of the compound, often exceeding 98.0% and reaching up to 99.7%. google.comtcichemicals.com A patent describing the synthesis of this compound repeatedly uses GC to confirm the high purity of the final product, with values of 99.5% being consistently achieved. google.com The analysis is typically performed using a capillary column and a flame ionization detector (FID). google.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for this specific compound, High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity analysis of less volatile derivatives or in situations where derivatization for GC is not desirable. For example, HPLC conditions have been described for the analysis of related amino alcohols, using a Zorbax SB-CN column with a mobile phase of acetonitrile (B52724) and 0.1% formic acid.

Interactive Data Table: Reported Purity of this compound by GC

| Purity (%) | Source/Context |

| >98.0% (GC)(T) | Tokyo Chemical Industry (TCI) Product Specification. tcichemicals.com |

| 99.5% | Purity achieved in a patented synthesis method. google.com |

| 99.7% | Highest purity reported in a patented synthesis example. google.com |

| 95% | VWR Product Specification. vwr.comsynquestlabs.com |

Quantitative Analysis Methods (e.g., Neutralization Titration)

Quantitative analysis methods are employed to determine the exact amount or concentration of this compound in a sample.

Neutralization Titration: As an amino alcohol, this compound is a base and can be accurately quantified by neutralization titration. This classic analytical method involves titrating a known amount of the sample with a standardized acid solution, such as hydrochloric acid (HCl), to an equivalence point. libretexts.org The equivalence point can be detected using a pH indicator or potentiometrically. exeter.ac.uk

A major chemical supplier, Tokyo Chemical Industry (TCI), specifies a minimum purity of 98.0% for this compound as determined by neutralization titration, in addition to their GC analysis. This dual analysis provides a comprehensive quality assessment of the compound. The titration method is a reliable and cost-effective way to assay the purity of the basic amino alcohol. libretexts.org

Toxicological Research and Safety Aspects of 4 Isopropylamino Butanol

In Silico Prediction of Drug-likeness and Toxicity

In the early stages of drug discovery and development, computational methods, known as in silico aapproaches, are employed to predict the potential of a chemical compound to act as a drug and to assess its likely toxicity. nih.gov These predictive models help in minimizing costly failures in later stages of development by identifying problematic candidates early on. nih.gov For 4-(Isopropylamino)butanol, various in silico tools can be used to predict its drug-likeness and toxicity profile.

Drug-likeness is a concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a drug. nih.gov These properties often include physicochemical characteristics such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. One of the most common sets of rules for evaluating drug-likeness is Lipinski's Rule of Five. mdpi.com

While specific in silico studies for this compound are not extensively published, we can infer its likely profile based on its known physicochemical properties. These properties are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H17NO | nih.govchemicalbook.com |

| Molecular Weight | 131.22 g/mol | nih.govchemicalbook.com |

| XLogP3-AA (log P) | 0.6 | nih.gov |

| pKa | 15.13 ± 0.10 | chemicalbook.com |

Based on these properties, this compound would likely adhere to Lipinski's Rule of Five, suggesting it has favorable characteristics for oral bioavailability.

Toxicity prediction is another critical component of in silico analysis. nih.gov Various software programs and webservers, such as TOPKAT, CASE, DEREK, and those provided by the US Environmental Protection Agency (EPA), can predict a range of toxicity endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity. nih.govresearchgate.net These predictions are based on quantitative structure-activity relationships (QSARs), which correlate the chemical structure of a compound with its biological activity. nih.gov For instance, the presence of certain functional groups or structural motifs can be indicative of potential toxicity.

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is an internationally agreed-upon standard managed by the United Nations that was set up to replace the various classification and labeling standards used in different countries. nih.gov

According to aggregated information from multiple suppliers, this compound is classified as a flammable liquid and an irritant. nih.gov The specific GHS hazard classifications are detailed in the table below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Hazard Statement Code | Hazard Statement |

|---|---|---|---|

| Flammable liquids | Category 3 | H226 | Flammable liquid and vapor. nih.govchemicalbook.com |

| Skin corrosion/irritation | Category 2 | H315 | Causes skin irritation. nih.govchemicalbook.com |

| Serious eye damage/eye irritation | Category 2 | H319 | Causes serious eye irritation. nih.govchemicalbook.com |

| Serious eye damage/eye irritation | Category 1 | H318 | Causes serious eye damage. |

| Specific target organ toxicity — single exposure | Category 3 | H335 | May cause respiratory irritation. |

The signal word associated with these hazards is "Warning" or "Danger". nih.govchemicalbook.com Precautionary statements provide measures to be taken to minimize or prevent adverse effects resulting from exposure to the hazardous chemical. For this compound, these include keeping the container tightly closed and away from heat or open flames, washing skin thoroughly after handling, and wearing protective gloves and eye protection. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and to seek medical attention if irritation persists. If on skin, it is recommended to take off contaminated clothing and rinse the skin with water.

Mechanistic Toxicology Research

Mechanistic toxicology aims to understand how a chemical substance produces a toxic effect at the molecular, cellular, and organ levels. For many industrial chemicals like this compound, detailed mechanistic studies are often limited in the public domain unless a specific toxicological concern has been raised.

The primary toxic effects identified for this compound are irritation to the skin and eyes, which are likely due to its chemical properties as an amino alcohol. nih.gov The amine group can impart alkalinity, which can disrupt the lipid bilayers of cell membranes and lead to cell damage and inflammation. The alcohol group can also contribute to irritation.

Further research could investigate the specific molecular targets of this compound. For example, studies could explore its interaction with cell membrane proteins or its potential to induce oxidative stress. Understanding the metabolic pathways of this compound is also crucial. Metabolism can either detoxify a chemical or, in some cases, bioactivate it to a more toxic metabolite. In vitro studies using liver microsomes or hepatocytes could provide insights into its metabolic fate.

While no specific mechanistic toxicology studies on this compound were found in the provided search results, the general principles of toxicology suggest that its irritant effects are likely related to its physicochemical properties and its interaction with biological membranes.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on 4-(Isopropylamino)butanol

Research into this compound has yielded significant advancements, primarily centered on its efficient synthesis and its critical role as a chemical intermediate. Early synthetic methods involved the reduction of 3-isopropylcarbamoylpropionic acid with lithium aluminum hydride, a process hampered by the high cost and hazardous nature of the reducing agent. google.com Subsequent research led to the development of more industrially viable routes. One notable advancement is a multi-step process starting from inexpensive and readily available materials like tetrahydrofuran (B95107) and an acetic acid solution of hydrogen bromide. google.com This method proceeds through a novel intermediate, 4-isopropylamino-1-acetoxyl butane (B89635), and offers advantages such as mild reaction conditions, high yields (up to 95%), and high purity (≥99.5% by GC), making it suitable for large-scale industrial production. google.com

The most prominent application driving this research is the use of this compound as a key raw material in the synthesis of Selexipag, a potent, orally available agonist of the prostacyclin receptor used for treating pulmonary arterial hypertension. google.comgoogleapis.comhsppharma.com The high purity of this compound achieved through modern synthetic methods is crucial for the multi-step synthesis of this high-quality pharmaceutical agent. google.com Beyond its role in Selexipag synthesis, the compound is recognized as a versatile building block in organic synthesis, possessing both amine and alcohol functional groups that allow for further chemical modifications. cymitquimica.comcymitquimica.com

Unaddressed Research Questions and Gaps

Despite the progress in its synthesis, several research gaps and unanswered questions remain. The majority of published research focuses on its utility as a precursor for Selexipag. google.comgoogleapis.com Consequently, the broader potential of this compound as a platform chemical remains underexplored. There is a notable lack of comprehensive studies on its reactivity and catalytic activity in different chemical environments.

Furthermore, while preliminary studies have identified it as a promising amine for CO2 capture, detailed investigations into its performance, degradation, and the economics of its use in such systems are scarce. researchgate.netresearchgate.net Key data on its absorption capacity, reaction kinetics with CO2, and energy requirements for regeneration are needed to fully assess its viability compared to established solvents like monoethanolamine (MEA). researchgate.netresearchgate.net The mechanism of its action in various potential applications, from its role in facilitating specific organic reactions to its interactions in biological systems, is not well-documented in publicly available literature.

Emerging Research Areas for this compound